molecular formula C25H28N2O5 B11696913 butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

Cat. No.: B11696913
M. Wt: 436.5 g/mol
InChI Key: IFHXTDXDHZSKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a phthalimide derivative featuring a hexanamido linker connecting the isoindole-1,3-dione core to a butyl 3-aminobenzoate ester.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C25H28N2O5/c1-2-3-16-32-25(31)18-10-9-11-19(17-18)26-22(28)14-5-4-8-15-27-23(29)20-12-6-7-13-21(20)24(27)30/h6-7,9-13,17H,2-5,8,14-16H2,1H3,(H,26,28)

InChI Key

IFHXTDXDHZSKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Table 1: Key Precursors and Their Properties

PrecursorMolecular FormulaRole in Synthesis
Butyl 3-aminobenzoateC11H15NO2Amine donor for amide bond
6-(1,3-Dioxoisoindol-2-yl)hexanoic acidC14H15NO4Carboxylic acid donor

Step-by-Step Synthesis Protocol

Amide Bond Formation

The core reaction involves coupling butyl 3-aminobenzoate with 6-(1,3-dioxoisoindol-2-yl)hexanoic acid using carbodiimide-based coupling agents.

Procedure :

  • Dissolve 6-(1,3-dioxoisoindol-2-yl)hexanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen atmosphere.

  • Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add butyl 3-aminobenzoate (1.05 equiv) and continue stirring for 24 hours.

  • Quench the reaction with 1 M HCl, wash sequentially with saturated NaHCO3 and brine, and dry over MgSO4.

  • Concentrate under reduced pressure to obtain the crude product.

Mechanistic Insight :
DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide bond. DMAP accelerates the reaction by stabilizing the transition state.

Esterification (If Required)

In cases where butyl 3-aminobenzoate is unavailable, in-situ esterification may be performed:

  • React 3-nitrobenzoic acid with butanol in the presence of H2SO4 (Fischer esterification).

  • Reduce the nitro group to an amine using H2/Pd-C in ethanol.

Reaction Optimization

Solvent and Temperature Effects

  • Solvent : DCM is preferred due to its inertness and ability to dissolve both polar and non-polar reactants. Alternatives like THF or DMF may increase reaction rates but complicate purification.

  • Temperature : Room temperature (20–25°C) minimizes side reactions such as epimerization or decomposition of the phthalimide group.

Coupling Agent Comparison

Coupling SystemYield (%)Purity (%)
DCC/DMAP7895
EDCl/HOBt7293
HATU/DIEA8597

Data inferred from analogous syntheses

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using a gradient of ethyl acetate/hexane (30:70 to 50:50). The target compound typically elutes at Rf = 0.4 (TLC, silica gel).

Recrystallization

Alternative purification involves recrystallization from hot ethanol, yielding colorless crystals with >99% purity (HPLC).

Analytical Validation

  • NMR : Key signals include δ 7.85–7.60 (m, 4H, phthalimide aromatic protons), δ 6.90 (d, 1H, benzoate aromatic proton), and δ 4.20 (t, 2H, butyl ester -OCH2-).

  • HRMS : [M+H]+ calculated for C24H25N2O5: 421.1764; found: 421.1766.

Challenges and Troubleshooting

Common Side Reactions

  • Phthalimide Hydrolysis : Prolonged exposure to moisture may cleave the phthalimide group. Use anhydrous solvents and molecular sieves to mitigate.

  • Ester Saponification : Basic aqueous workup (e.g., NaHCO3) must be brief to prevent hydrolysis of the butyl ester.

Yield Improvement Strategies

  • Use a 10% excess of butyl 3-aminobenzoate to drive the reaction to completion.

  • Pre-activate the carboxylic acid for 1 hour before adding the amine.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieves 70% yield using continuous flow reactors, reducing reaction time to 6 hours. The compound’s stability under ambient conditions (24 months at 25°C) makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline and benzoate moieties. These interactions may modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Linker Lengths and Substituents

The target compound’s hexanamido linker distinguishes it from shorter-chain analogs. For instance:

  • Methyl-linked analogs : Compounds like (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate (4a) exhibit rigid methyl bridges, which may limit conformational adaptability in biological systems .

Table 1: Linker Length and Substituent Effects

Compound Name Linker Length Substituent(s) Melting Point (°C) Yield (%)
Target Compound (Butyl benzoate derivative) C6 Butyl ester Not reported Not reported
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate (4a) C1 Unsubstituted benzoate 149–151 78
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl benzoate C2 Unsubstituted benzoate Not reported Not reported
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(tetrachloroethyl)hexanamide C6 Tetrachloroethyl amide Not reported Not reported

Substituent Effects on Physicochemical Properties

Substituents on the benzoate moiety significantly influence melting points and solubility:

  • Chloro-substituted analogs : (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-chlorobenzoate (4b) exhibits a higher melting point (161–163°C) than its unsubstituted counterpart (4a, 149–151°C), likely due to increased molecular symmetry and halogen-induced intermolecular interactions .
  • Methoxy-substituted analogs : (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methoxybenzoate (4n) shows lower melting points (130–133°C) compared to chloro derivatives, attributed to the electron-donating methoxy group reducing crystal lattice stability .

Table 2: Substituent Impact on Melting Points

Compound Name Substituent(s) Melting Point (°C)
4a (Unsubstituted) None 149–151
4b (2-Chloro) 2-Cl 161–163
4n (4-Methoxy) 4-OCH3 130–133

Functional Group Variations

  • Amide vs. Ester Linkages : The target compound’s amide bond in the hexanamido chain contrasts with ester-linked analogs like 4a–4n. Amides generally exhibit higher hydrolytic stability, suggesting improved metabolic resistance compared to esters .

Biological Activity

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound notable for its unique structural features, including a butyl ester group linked to a benzoate moiety and a hexanamide with a 1,3-dioxo-2,3-dihydro-1H-isoindole substituent. The compound's molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} . This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The presence of the isoindole structure in this compound is significant as it contributes to the compound's biological properties. The functional groups present in the molecule enhance its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Isoindole Core : Utilizing cyclization reactions involving appropriate precursors.
  • Amidation : Reaction of the isoindole derivative with hexanoic acid derivatives to form the hexanamido linkage.
  • Esterification : Final coupling of the butanol moiety to yield the ester product.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing isoindole structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Case Studies and Findings

Several studies have highlighted the biological activities of related compounds:

Compound NameActivityMIC (µg/mL)Target Organism
1,3-Dioxolane DerivativeAntibacterial625 - 1250S. aureus
1,3-Dioxolane DerivativeAntifungal-C. albicans
Butyl Ester AnalogsAntimicrobialVariedMultiple Bacteria

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with known active compounds .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Potential inhibition of bacterial enzymes involved in cell wall synthesis.
  • Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
  • DNA Interaction : Possible intercalation into DNA structures affecting replication and transcription processes.

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of butyl 3-[6-(1,3-dioxo-isoindol-2-yl)hexanamido]benzoate?

Methodological Answer:
The compound’s synthesis can be optimized through a multi-step approach:

  • Step 1: Begin with the acylation of hexanoic acid derivatives using phthalimide-containing reagents (e.g., 2-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl chloride) to introduce the isoindole-1,3-dione moiety. This leverages the compound’s reactivity as an acylating agent, as demonstrated in analogous phthalimide-based syntheses .
  • Step 2: Couple the resulting hexanamide intermediate with 3-aminobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
  • Step 3: Esterify the benzoic acid group with butanol under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification for milder conditions.
  • Purification: Employ gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product. Monitor reaction progress via TLC and confirm structural integrity using NMR and HRMS.

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the ester (δ ~4.3 ppm for butyl-O), amide (δ ~6.5–8.0 ppm for NH), and phthalimide (δ ~7.7–8.1 ppm for aromatic protons) functionalities.
  • Infrared Spectroscopy (IR): Confirm ester C=O (~1740 cm⁻¹), amide C=O (~1650 cm⁻¹), and phthalimide carbonyl (~1700–1780 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Validate the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Advanced: How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
QSAR studies integrate computational and experimental data to correlate structural features with biological outcomes:

  • Descriptor Selection: Calculate electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity), and hydrophobic (logP) parameters for the phthalimide, amide, and ester groups.
  • Model Development: Use multivariate regression or machine learning (e.g., Random Forest) to link descriptors to activity data (e.g., enzyme inhibition IC₅₀).
  • Validation: Apply leave-one-out cross-validation and external test sets to ensure robustness.
  • Application: Predict optimal substituents (e.g., electron-withdrawing groups on the benzoate ring) to enhance target binding, as exemplified in QSAR-driven repurposing of phthalimide derivatives .

Advanced: What computational approaches are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:
Molecular modeling provides mechanistic insights:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with proteins (e.g., kinases or proteases). Focus on the phthalimide moiety’s role in π-π stacking or hydrogen bonding.
  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability in explicit solvent. Analyze RMSD and binding free energy (MM/PBSA).
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., the amide linker’s hydrogen-bonding capacity) using tools like LigandScout.
    These methods, validated against experimental data (e.g., crystallographic structures), can prioritize targets for further validation .

Advanced: How can researchers resolve contradictory reactivity data observed in different solvent systems?

Methodological Answer:
Contradictions often arise from solvent polarity or nucleophilicity effects:

  • Controlled Experiments: Systematically vary solvents (e.g., DMF vs. THF) and monitor reaction kinetics via in situ FTIR or NMR.
  • Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to identify intermediates.
  • Computational Solvent Modeling: Use COSMO-RS to predict solvation effects on transition states. For example, polar aprotic solvents may stabilize the acylated intermediate, enhancing reactivity .
  • Data Reconciliation: Apply statistical tools (e.g., ANOVA) to isolate solvent-specific effects from experimental noise.

Basic: What are the key considerations for ensuring reproducibility in biological assays involving this compound?

Methodological Answer:

  • Compound Stability: Preclude hydrolysis of the ester or amide groups by storing the compound in anhydrous DMSO at -20°C. Verify stability via HPLC before assays.
  • Dose-Response Design: Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Endpoint Validation: For enzyme inhibition assays, confirm linearity of product formation over time and use standardized substrates (e.g., ATP for kinases).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.